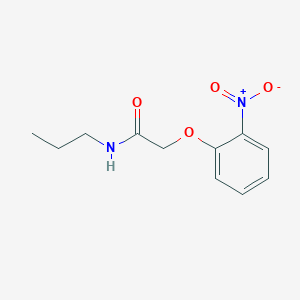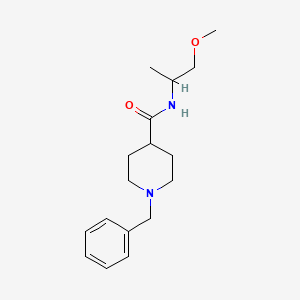
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the silencing of genes. By inhibiting HDACs, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can increase the acetylation of histones, leading to the activation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have several biochemical and physiological effects. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to increase the acetylation of histones, leading to the activation of genes involved in cell differentiation. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide for lab experiments is its specificity for HDAC inhibition. 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to selectively inhibit HDAC1 and HDAC3, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is its low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide. One of the most significant directions is the development of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide derivatives with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide in animal models of cancer, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the potential side effects of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is a chemical compound that has shown promising results in several scientific research applications. Its specificity for HDAC inhibition makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its potential applications in cancer therapy, neuroprotection, and inflammation make it a promising candidate for drug development. However, further research is needed to determine its efficacy, safety, and pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves the reaction of 5-methyl-2-phenylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-5-methyl-2-phenylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 3-aminobutan-1-ol in the presence of triethylamine to give 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide as the final product.
Applications De Recherche Scientifique
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has shown promising results in several scientific research applications. One of the most significant applications of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is in the field of cancer therapy. Studies have shown that 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-7-13(16-14(20)8-12(19)9-15)18(17-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPEMHGFQDVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)